Cas no 83783-33-9 (3-formyl-1H-Indole-6-carbonitrile)

3-formyl-1H-Indole-6-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-formyl-1H-Indole-6-carbonitrile
- 6-cyanoindole-3-carboxaldehyde
- 3-Formyl-6-cyano-1H-indole
- 3-Formyl-1H-indole-6-carbonitrile (ACI)
- 3-Formyl-6-cyano-1H-indole, AldrichCPR
- DS-17671
- STK655272
- BBL030587
- 3-Formylindole-6-carbonitrile
- 1H-Indole-6-carbonitrile, 3-formyl-
- 83783-33-9
- DTXSID20444285
- SB21997
- MFCD06657155
- CS-0043779
- SY034543
- NCGC00337486-01
- SCHEMBL1307459
- KCNWLZZKKCXGOC-UHFFFAOYSA-N
- ALBB-035495
- AKOS005585579
- FD13064
- AB01328766-02
-
- MDL: MFCD06657155
- インチ: 1S/C10H6N2O/c11-4-7-1-2-9-8(6-13)5-12-10(9)3-7/h1-3,5-6,12H
- InChIKey: KCNWLZZKKCXGOC-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=C2C(C(=CN2)C=O)=CC=1
計算された属性
- せいみつぶんしりょう: 170.048012819g/mol
- どういたいしつりょう: 170.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 56.6Ų
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 429.6°C at 760 mmHg
- ようかいど: 極微溶性(0.27 g/l)(25ºC)、
3-formyl-1H-Indole-6-carbonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Inert atmosphere,2-8°C
3-formyl-1H-Indole-6-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1004-1G |
3-formyl-1H-indole-6-carbonitrile |
83783-33-9 | 97% | 1g |
¥ 198.00 | 2023-04-13 | |
TRC | B414228-50mg |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114419-250mg |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 98% | 250mg |
¥100.00 | 2024-07-28 | |
Apollo Scientific | OR931695-5g |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 97% | 5g |
£94.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1114419-10g |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 98% | 10g |
¥2746.00 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1004-5G |
3-formyl-1H-indole-6-carbonitrile |
83783-33-9 | 97% | 5g |
¥ 712.00 | 2023-04-13 | |
Chemenu | CM105148-25g |
3-formyl-1H-indole-6-carbonitrile |
83783-33-9 | 95%+ | 25g |
$605 | 2021-08-06 | |
Apollo Scientific | OR931695-25g |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 97% | 25g |
£581.00 | 2025-03-21 | |
Alichem | A199000262-25g |
6-Cyanoindole-3-carboxaldehyde |
83783-33-9 | 98% | 25g |
$1163.16 | 2023-08-31 | |
Apollo Scientific | OR931695-1g |
3-Formyl-1H-indole-6-carbonitrile |
83783-33-9 | 97% | 1g |
£34.00 | 2025-03-21 |
3-formyl-1H-Indole-6-carbonitrile 合成方法
ごうせいかいろ 1
2.1 Reagents: Phosphorus oxychloride ; rt → -5 °C; 20 min, -5 °C
2.2 Solvents: Dimethylformamide ; 10 °C; 1 h, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, pH 7 - 8, reflux
ごうせいかいろ 2
1.2 Solvents: Dimethylformamide ; 10 °C; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, pH 7 - 8, reflux
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Sodium bicarbonate Solvents: Water
ごうせいかいろ 5
1.2 Reagents: Water ; 0 °C
2.1 Solvents: Dimethylformamide ; 4 h, 135 °C
3.1 Reagents: Hydrazine Catalysts: Nickel Solvents: Methanol ; 4 h, 45 °C
4.1 Reagents: Phosphorus oxychloride ; rt → -5 °C; 20 min, -5 °C
4.2 Solvents: Dimethylformamide ; 10 °C; 1 h, rt
4.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, pH 7 - 8, reflux
ごうせいかいろ 6
2.1 Reagents: Hydrazine Catalysts: Nickel Solvents: Methanol ; 4 h, 45 °C
3.1 Reagents: Phosphorus oxychloride ; rt → -5 °C; 20 min, -5 °C
3.2 Solvents: Dimethylformamide ; 10 °C; 1 h, rt
3.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, pH 7 - 8, reflux
3-formyl-1H-Indole-6-carbonitrile Raw materials
- 1H-Indole-6-carbonitrile
- (dimethoxymethyl)dimethylamine
- Benzonitrile, 4-[2-(dimethylamino)ethenyl]-3-nitro-
- 2-Nitro-p-toluonitrile
3-formyl-1H-Indole-6-carbonitrile Preparation Products
3-formyl-1H-Indole-6-carbonitrile 関連文献
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
3-formyl-1H-Indole-6-carbonitrileに関する追加情報
Recent Advances in the Application of 3-formyl-1H-Indole-6-carbonitrile (CAS: 83783-33-9) in Chemical Biology and Pharmaceutical Research
The compound 3-formyl-1H-Indole-6-carbonitrile (CAS: 83783-33-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its formyl and cyano functional groups, serves as a critical building block in the synthesis of various biologically active molecules. Recent studies have highlighted its potential as a precursor for the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics, making it a focal point for researchers aiming to explore novel therapeutic avenues.
One of the most notable applications of 3-formyl-1H-Indole-6-carbonitrile lies in its role as an intermediate in the synthesis of small-molecule kinase inhibitors. Kinases are pivotal targets in oncology, and the structural features of this compound allow for the introduction of diverse pharmacophores, enhancing binding affinity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of potent inhibitors targeting the epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer. The study reported that derivatives of 3-formyl-1H-Indole-6-carbonitrile exhibited nanomolar inhibitory activity, with improved pharmacokinetic profiles compared to existing therapeutics.
Beyond oncology, 3-formyl-1H-Indole-6-carbonitrile has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters explored its derivatives as potential agents against drug-resistant bacterial strains. The study revealed that modifications at the formyl group led to compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the compound's adaptability in addressing global health challenges. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from traditional antibiotics.
In addition to its therapeutic potential, 3-formyl-1H-Indole-6-carbonitrile has been employed in chemical biology as a fluorescent probe for studying protein-ligand interactions. Its inherent fluorescence properties, combined with its small molecular weight, make it an ideal candidate for labeling and tracking biomolecules in complex biological systems. A 2022 study in ACS Chemical Biology utilized this compound to develop a novel probe for real-time monitoring of enzyme activity in live cells, providing insights into dynamic cellular processes that were previously difficult to observe.
The synthesis and scalability of 3-formyl-1H-Indole-6-carbonitrile have also been subjects of recent advancements. A 2023 report in Organic Process Research & Development detailed a cost-effective and environmentally friendly synthetic route, employing catalytic methods to improve yield and reduce waste. This development is particularly significant for industrial-scale production, ensuring a steady supply for ongoing and future research endeavors.
In conclusion, 3-formyl-1H-Indole-6-carbonitrile (CAS: 83783-33-9) continues to be a molecule of high interest in chemical biology and pharmaceutical research. Its multifaceted applications—spanning drug discovery, antimicrobial development, and chemical probes—highlight its versatility and potential to address unmet medical needs. As research progresses, further exploration of its derivatives and mechanisms of action is expected to yield even more groundbreaking discoveries in the coming years.
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